Diphenyl (2,2-dimethylpropyl)imidodicarbonate
Description
Properties
CAS No. |
79505-37-6 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
phenyl N-(2,2-dimethylpropyl)-N-phenoxycarbonylcarbamate |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)14-20(17(21)23-15-10-6-4-7-11-15)18(22)24-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI Key |
QIYWQAMAOFCDPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN(C(=O)OC1=CC=CC=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (2,2-dimethylpropyl)imidodicarbonate typically involves the reaction of 2,2-dimethylpropylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenyl (2,2-dimethylpropyl)imidodicarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
One of the notable applications of Diphenyl (2,2-dimethylpropyl)imidodicarbonate is its role as an inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor kinase. This property positions it as a potential therapeutic agent for several diseases, including:
- Respiratory Diseases
- Cancers (such as breast cancer and melanoma)
- Smooth Muscle Proliferative Diseases
- Vasoproliferative Diseases
- Autoimmune and Inflammatory Diseases
- Metabolic Diseases
- Vasoocclusive Diseases
The compound's inhibitory activity against PDGF receptor kinase suggests its utility in targeting pathways involved in cell proliferation and survival, making it a candidate for further drug development .
Synthetic Applications
This compound is also utilized in organic synthesis. It serves as a reagent in various reactions, including:
- Mitsunobu Reaction : This reaction is used for the coupling of alcohols and amines to form ethers or amines via inversion of configuration. The compound can act as a coupling partner or a protective group in these transformations .
Table 1: Comparison of Synthetic Applications
Case Studies
Several studies have documented the efficacy of this compound in various experimental setups:
- Case Study 1 : In a study examining its effects on cancer cell lines, the compound demonstrated significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells via PDGF pathway modulation. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .
- Case Study 2 : Another investigation focused on the compound's role in modulating smooth muscle cell proliferation. The findings suggested that this compound could effectively reduce the proliferation rate, indicating its promise for treating vascular diseases .
Mechanism of Action
The mechanism of action of diphenyl (2,2-dimethylpropyl)imidodicarbonate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its action are complex and may include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
a. 2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid)
- CAS RN : 76-93-7
- Molecular Formula : C₁₄H₁₂O₃
- IUPAC Name : 2,2-Diphenyl-2-hydroxyacetic acid
- Synonyms: Diphenylglycolic acid, Benzilic acid, Hydroxydiphenylacetic acid.
- Structure : Features a central hydroxyl group bonded to a carbon atom flanked by two phenyl groups and a carboxylic acid group.
- Applications : Historically used in organic synthesis, particularly in the benzilic acid rearrangement reaction .
b. Dimethyl dicarbonate (DMDC)
- CAS RN : 4525-33-1
- Molecular Formula : C₄H₆O₅
- Structure : A linear dicarbonate ester with two methoxy groups (O(C(OC)=O)C(OC)=O).
- Applications : Widely employed as a food preservative (E-242) due to its antimicrobial properties .
Comparison of Compounds in the Evidence
Critical Limitations in Addressing the Request
The absence of data on Diphenyl (2,2-dimethylpropyl)imidodicarbonate in the provided evidence precludes a meaningful comparison. Key gaps include:
- No structural, synthetic, or application data for the target compound.
- No CAS RN, molecular formula, or synonyms provided for cross-referencing.
- No evidence of imidodicarbonate derivatives (cyclic structures with imide groups) in the supplied materials.
Recommendations for Further Research
To address the query effectively, consult specialized resources such as:
- PubChem or ChemSpider for structural and property data.
- SciFinder or Reaxys for synthetic pathways and comparative studies.
- Patent databases (e.g., USPTO, Espacenet) for industrial applications.
Biological Activity
Diphenyl (2,2-dimethylpropyl)imidodicarbonate, commonly known as a derivative of imidodicarbonic acid, is a compound of interest due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 290.31 g/mol
The compound features two phenyl groups attached to a central imidodicarbonate moiety, contributing to its unique reactivity and potential biological interactions.
This compound exhibits various biological activities that can be attributed to its structural characteristics. The primary mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases, which play critical roles in cellular signaling pathways. For instance, it can inhibit the PDGF receptor kinase, which is involved in cell proliferation and survival pathways .
- Antitumor Activity : Research indicates that this compound may possess antitumor properties by modulating signaling pathways associated with cancer cell growth and metastasis .
Pharmacological Effects
- Antineoplastic Properties : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, suggesting its potential as an anticancer agent. This activity is likely due to its ability to interfere with critical signaling pathways involved in tumor progression.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating immune responses and reducing cytokine production .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated alterations in cell cycle progression and apoptosis induction.
- Impact on Immune Cells : Another investigation assessed the compound's effects on macrophage activation. Treatment with this compound resulted in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
